molecular formula C16H22N4O4 B14652385 N-Acetyl-L-alanyl-L-phenylalanylglycinamide CAS No. 52134-72-2

N-Acetyl-L-alanyl-L-phenylalanylglycinamide

Katalognummer: B14652385
CAS-Nummer: 52134-72-2
Molekulargewicht: 334.37 g/mol
InChI-Schlüssel: MLFHQKXDNRNLII-GWCFXTLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Acetyl-L-alanyl-L-phenylalanylglycinamide is a synthetic peptide compound It is composed of three amino acids: alanine, phenylalanine, and glycine, with an acetyl group attached to the alanine residue

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-alanyl-L-phenylalanylglycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next protected amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl-L-alanyl-L-phenylalanylglycinamide can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as the phenylalanine side chain.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Hydrolysis: Acidic or enzymatic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed

    Hydrolysis: Individual amino acids or smaller peptide fragments.

    Oxidation: Modified peptide with oxidized residues.

    Substitution: Peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-L-alanyl-L-phenylalanylglycinamide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of N-Acetyl-L-alanyl-L-phenylalanylglycinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl group can enhance the peptide’s stability and bioavailability, while the specific amino acid sequence can determine its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Acetyl-L-phenylalanine: A simpler derivative with only one amino acid.

    N-Acetyl-L-alanyl-L-phenylalanine: A dipeptide with similar properties but lacking the glycine residue.

    N-Acetyl-L-alanyl-L-phenylalanylglycine: A closely related compound with a similar structure.

Uniqueness

N-Acetyl-L-alanyl-L-phenylalanylglycinamide is unique due to its specific amino acid sequence and the presence of an acetyl group, which can influence its stability, solubility, and biological activity. Its structure allows for diverse applications in research and industry, making it a valuable compound for various studies.

Eigenschaften

CAS-Nummer

52134-72-2

Molekularformel

C16H22N4O4

Molekulargewicht

334.37 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-(2-amino-2-oxoethyl)-3-phenylpropanamide

InChI

InChI=1S/C16H22N4O4/c1-10(19-11(2)21)15(23)20-13(16(24)18-9-14(17)22)8-12-6-4-3-5-7-12/h3-7,10,13H,8-9H2,1-2H3,(H2,17,22)(H,18,24)(H,19,21)(H,20,23)/t10-,13-/m0/s1

InChI-Schlüssel

MLFHQKXDNRNLII-GWCFXTLKSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C

Kanonische SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.